N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide
Description
N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a benzoxepin ring, a cyclopropane carboxamide group, and an aminoethyl linkage
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(24-19-5-3-13-27-20-6-2-1-4-18(19)20)14-15-7-11-17(12-8-15)23-22(26)16-9-10-16/h1-2,4,6-8,11-12,16,19H,3,5,9-10,13-14H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLLATWBJHWSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)NC(=O)CC3=CC=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenol and an epoxide.
Aminoethyl Linkage Formation: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with an alkyl halide.
Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide group through a reaction between a cyclopropane derivative and a carboxylic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.
Scientific Research Applications
N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-[2-oxo-2-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)ethyl]phenyl]cyclopropanecarboxamide can be compared with similar compounds such as:
Naphthalene Derivatives: These compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
Cyclopropane Carboxamides: Compounds with a cyclopropane carboxamide group exhibit similar chemical properties but may vary in their biological activities and applications.
Benzoxepin Derivatives: These compounds have a benzoxepin ring and are studied for their diverse biological activities, similar to the compound .
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
